molecular formula C14H15ClN2O4 B2675274 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 743444-30-6

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2675274
CAS No.: 743444-30-6
M. Wt: 310.73
InChI Key: KFPGUOHENQBQBS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a chloromethyl group at position 2, methoxy substituents at positions 6 and 7, and a 2-oxopropyl moiety at position 2. Quinazolinone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGUOHENQBQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one.

    Chloromethylation: The key step involves the chloromethylation of the quinazolinone core. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency:

    Batch Process: The synthesis is often conducted in batch reactors with precise control over temperature and reaction time.

    Purification: The product is purified using recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxopropyl group, potentially leading to alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to quinazolinones exhibit promising anticancer properties. For instance, studies have shown that quinazolinone derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms . The specific compound may enhance the efficacy of existing chemotherapeutic agents by increasing their cytotoxic effects on cancer cells.

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented extensively. Compounds similar to 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one have shown effectiveness against various bacterial strains. This capability is attributed to their ability to interfere with bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain quinazolinone derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production . This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Muscle Contractility Studies

Recent investigations have explored the effects of derivatives like this compound on smooth muscle contractility. The compound has been shown to influence calcium ion dynamics within muscle tissues, suggesting its utility in studying muscle physiology and pharmacology .

Neuropharmacology

The compound's interaction with neurotransmitter receptors presents opportunities for research into neuropharmacological applications. Its ability to modulate serotonin receptors indicates potential for developing treatments for mood disorders or other neurological conditions .

Case Studies and Experimental Findings

Study FocusFindings
Anticancer ActivityDemonstrated PARP inhibition leading to enhanced cytotoxicity in cancer cell lines .
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; reduced bacterial growth significantly .
Anti-inflammatory ResponseInhibition of cytokine release in animal models; potential therapeutic use for inflammatory diseases .
Muscle ContractilityModulation of calcium currents in smooth muscle tissues; implications for understanding muscle function .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one involves:

    Molecular Targets: The compound targets DNA and enzymes involved in cell replication and repair.

    Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in microbial pathways, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Related Quinazolinone Derivatives

Compound Name Substituents Biological Activity/Properties Synthesis Method Reference
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one Chloromethyl (C2), methoxy (C6, C7), 2-oxopropyl (C3) Not reported (inference: potential COX-2 inhibition) Likely via cyclization/alkylation steps N/A
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Sulfonamide (C4), methoxyphenyl (C3), ethenyl bridge COX-2 inhibition (47.1% at 20 μM) Suzuki coupling, cyclocondensation
Compound 4l (Molecules, 2014) Bis(4-methoxyphenyl), dimethylpropyl, tetrahydroquinazolinone core Not explicitly reported (structural complexity) Palladium-catalyzed cross-coupling

Key Comparisons

Substituent-Driven Bioactivity The target compound lacks the sulfonamide group present in the COX-2 inhibitor from , which is critical for selective enzyme binding . However, its chloromethyl group may confer reactivity for prodrug synthesis or covalent target engagement.

Synthetic Complexity

  • Unlike the palladium-catalyzed synthesis of Compound 4l , the target compound’s simpler structure likely involves fewer steps, such as cyclocondensation of anthranilic acid derivatives with chloromethyl ketones.

Physical Properties The 2-oxopropyl group may reduce crystallinity compared to the bis(4-methoxyphenyl)-substituted Compound 4l (mp.

Research Findings and Inferences

  • The absence of a sulfonamide group, however, may limit potency compared to the 47.1% COX-2 inhibition reported in .
  • Reactivity Profile : The chloromethyl group could facilitate derivatization into prodrugs or covalent inhibitors, a strategy less explored in the sulfonamide-based compounds from .

Biological Activity

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one, with the CAS number 743444-30-6, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H15ClN2O4
Molecular Weight310.733 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point483.2 ± 55.0 °C
Flash Point246.0 ± 31.5 °C
LogP0.90
Vapour Pressure0.0 ± 1.2 mmHg at 25°C

These properties indicate that the compound is a relatively stable organic molecule, suitable for various experimental applications.

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinase Pathways : Studies have shown that derivatives of quinazolinones can act as inhibitors of key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway . This pathway is crucial for cell proliferation and survival.
  • Induction of Apoptosis : Compounds within this class have been observed to induce apoptosis in cancer cell lines by activating stress-related signaling pathways like JNK (c-Jun N-terminal kinase), which can lead to cell cycle arrest and increased cell death .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells .

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on quinazoline derivatives reported that specific compounds demonstrated substantial inhibition against c-Met and VEGFR-2 tyrosine kinases, which are often overexpressed in tumors . The IC50 values for these compounds ranged from 0.052 to 0.084 µM, indicating potent activity.
  • Cell Cycle Analysis : In vitro assays revealed that certain derivatives caused significant cell cycle arrest and apoptosis in HCT-116 colon cancer cells, suggesting that they could serve as effective treatments for cancers characterized by these pathways .
  • Safety Profile : The cytotoxicity of these compounds was assessed against normal cell lines (e.g., WI38), demonstrating lower toxicity compared to their effects on cancerous cells, highlighting their potential therapeutic window .

Comparative Analysis with Other Compounds

A comparative analysis of the biological activity of quinazoline derivatives can be summarized as follows:

Compound NameTarget ActivityIC50 (µM)Notes
Compound 4bc-Met Inhibition0.052Superior to cabozantinib
Compound 4eVEGFR-2 Inhibition0.084Less toxicity in normal cells
2-(Chloromethyl)-...PI3K/Akt/mTOR Pathway InhibitionNot specifiedInduces apoptosis via JNK activation

This table illustrates the competitive efficacy of related compounds in inhibiting critical pathways involved in cancer progression.

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